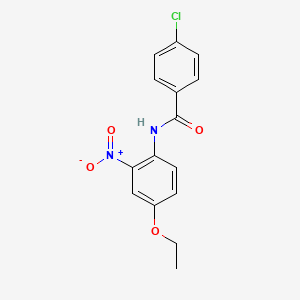![molecular formula C15H11ClF3N3O B2947861 3-Chloro-5-(4-methoxyphenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine CAS No. 677345-89-0](/img/structure/B2947861.png)
3-Chloro-5-(4-methoxyphenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3-Chloro-5-(4-methoxyphenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine” is a pyrazolo[1,5-a]pyrimidine derivative . Pyrimidine and its derivatives have been proven to have antiviral, anticancer, antioxidant, and antimicrobial activity .
Synthesis Analysis
The synthesis of this compound involves a Suzuki–Miyaura cross-coupling reaction starting from 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one . The arylation (heteroarylation) strategy can be performed using a wide variety of aryl and heteroaryl boronic acids .Molecular Structure Analysis
The molecular structure of this compound was characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include a Suzuki–Miyaura cross-coupling reaction and a second C-5 arylation of C3-arylated pyrazolo[1,5-a]pyrimidin-5-ones .Aplicaciones Científicas De Investigación
Anti-Inflammatory Applications
Pyrimidine derivatives, including the one , have been identified to possess significant anti-inflammatory properties. They work by inhibiting key inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, and nuclear factor κB . This makes them valuable for the development of new anti-inflammatory drugs.
Neuroprotective and Anti-neuroinflammatory Agents
Novel triazole-pyrimidine hybrids have shown potential as neuroprotective and anti-neuroinflammatory agents. They exhibit properties that could be beneficial in treating neurodegenerative diseases, ischemic stroke, and traumatic brain injury by inhibiting ER stress and the NF-kB inflammatory pathway .
Anticancer Activity
Pyrimidine derivatives have been studied for their anticancer activity. They can induce cell death by apoptosis in cancer cell lines by inhibiting crucial enzymes like CDK . This suggests that our compound could be a scaffold for developing new anticancer drugs.
Antifungal Applications
Some pyrazolo[1,5-a]pyrimidine derivatives have demonstrated antifungal activities against phytopathogenic fungi . This indicates a potential use in the development of antifungal agents, which could be significant for agricultural and pharmaceutical industries.
Antiviral and Antimicrobial Activity
Pyrimidine compounds have been reported to have antiviral and antimicrobial activities, making them candidates for the development of new antiviral and antimicrobial drugs .
Drug Development and Pharmaceutical Research
The compound is used in early drug discovery and pharmaceutical research as a building block for synthesizing various pharmacologically active molecules . Its structural features make it a versatile precursor for creating a wide range of therapeutic agents.
Industrial Applications
Although direct industrial applications were not explicitly mentioned in the search results, the compound’s role in drug synthesis suggests its use in chemical industries that produce pharmaceutical intermediates and active pharmaceutical ingredients .
Direcciones Futuras
The future directions for this compound could involve further exploration of its potential neuroprotective and anti-neuroinflammatory properties . Additionally, the Suzuki–Miyaura cross-coupling reaction used in its synthesis represents a considerable asset for inducing modification of the biochemical properties by introducing a functional diversification such as a vinyl, aryl or heteroaryl moiety .
Mecanismo De Acción
Target of Action
Similar pyrazolo[1,5-a]pyrimidine derivatives have shown inhibitory activity against monoamine oxidase b , an enzyme involved in the breakdown of neurotransmitters in the brain.
Mode of Action
It’s known that pyrazolo[1,5-a]pyrimidine derivatives can interact with their targets through non-covalent interactions, such as hydrogen bonding and π-π stacking . These interactions can lead to changes in the target’s function, potentially altering biochemical pathways within the cell.
Biochemical Pathways
Inhibition of monoamine oxidase b can affect the metabolism of neurotransmitters such as dopamine, leading to potential effects on neurological function .
Pharmacokinetics
For instance, the trifluoromethyl group is often used in drug design to improve metabolic stability and increase lipophilicity, which can enhance bioavailability .
Result of Action
Similar pyrazolo[1,5-a]pyrimidine derivatives have shown anti-inflammatory activity and inhibitory effects on monoamine oxidase B , suggesting potential roles in inflammation and neurological disorders.
Propiedades
IUPAC Name |
3-chloro-5-(4-methoxyphenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClF3N3O/c1-8-13(16)14-20-11(9-3-5-10(23-2)6-4-9)7-12(15(17,18)19)22(14)21-8/h3-7H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVUDZTKHCJHHOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=CC(=NC2=C1Cl)C3=CC=C(C=C3)OC)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClF3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-5-(4-methoxyphenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-cyclohexyl-3-(2-ethoxyethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2947778.png)

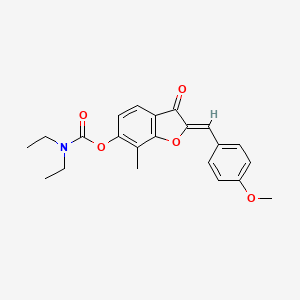
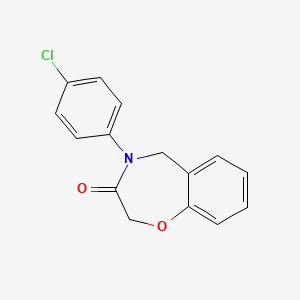
![5-Methyl-7-[3-(pyridin-2-yloxymethyl)pyrrolidin-1-yl]-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2947784.png)

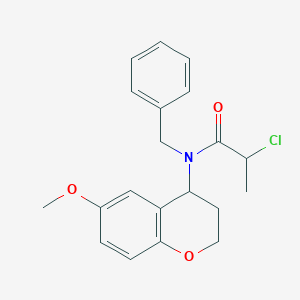
![6-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-7H-purine](/img/structure/B2947789.png)
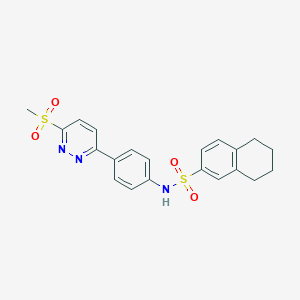
![4-isopropoxy-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2947791.png)
